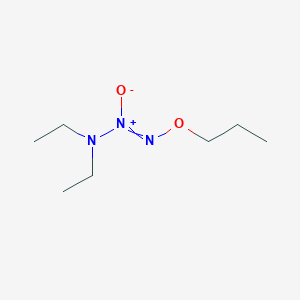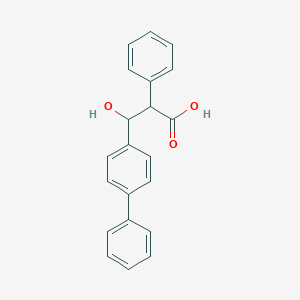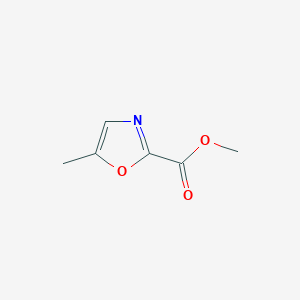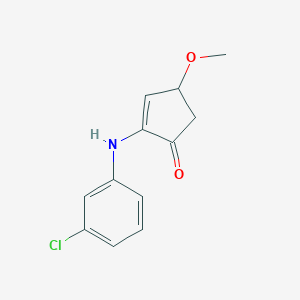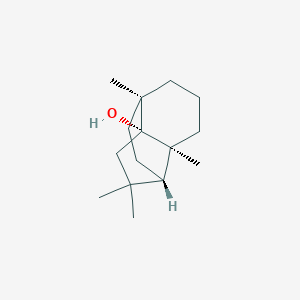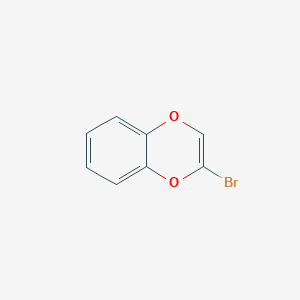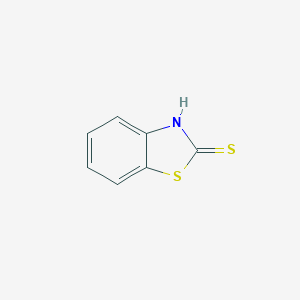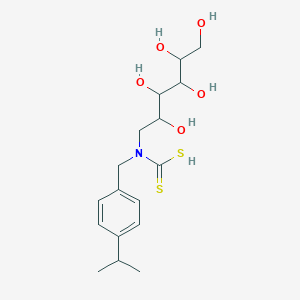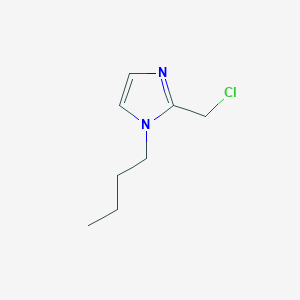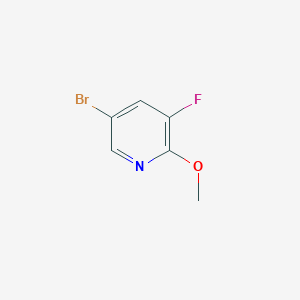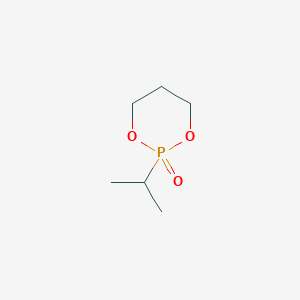
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, commonly known as MDO or Etidronate, is an organic compound that belongs to the family of bisphosphonates. It is a white crystalline powder that is soluble in water and has a molecular formula of C2H8O7P2. MDO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine.
作用機序
MDO works by binding to hydroxyapatite crystals in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By inhibiting osteoclast activity, MDO can help to prevent bone loss and promote bone growth. Additionally, MDO has been shown to induce apoptosis in cancer cells, leading to their death.
生化学的および生理学的効果
MDO has a range of biochemical and physiological effects. In bone tissue, MDO has been shown to increase bone density and strength, making it an effective treatment for osteoporosis. MDO has also been shown to reduce the risk of bone fractures in patients with osteoporosis. In cancer cells, MDO has been shown to induce apoptosis, leading to the death of cancer cells.
実験室実験の利点と制限
One of the main advantages of using MDO in lab experiments is its ability to inhibit bone resorption. This makes it a useful tool for studying bone growth and development. Additionally, MDO has been shown to have potential anticancer properties, making it a promising candidate for cancer research. However, MDO also has some limitations in lab experiments. It can be difficult to determine the optimal dosage for MDO, and it may have side effects that could affect the accuracy of experimental results.
将来の方向性
There are several potential future directions for research involving MDO. One area of interest is its potential use in the treatment of osteoporosis. Further research is needed to determine the optimal dosage and treatment regimen for MDO in osteoporosis patients. Additionally, MDO's potential anticancer properties make it a promising candidate for cancer treatment. Future research could focus on developing MDO-based therapies for different types of cancer. Finally, MDO's ability to inhibit bone resorption could also make it a useful tool for studying bone growth and development in animal models.
Conclusion
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, or MDO, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. Its ability to inhibit bone resorption and induce apoptosis in cancer cells make it a promising candidate for the treatment of osteoporosis and cancer. Further research is needed to determine the optimal dosage and treatment regimen for MDO in different applications.
合成法
MDO is synthesized through the reaction between phosphorus trichloride and ethylene glycol in the presence of triethylamine. The resulting product is then oxidized with hydrogen peroxide to form MDO. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MDO has been widely used in scientific research due to its unique properties. One of the most significant applications of MDO is its ability to inhibit bone resorption. As a result, it has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases. MDO has also been shown to have potential anticancer properties, making it a promising candidate for cancer treatment.
特性
CAS番号 |
118792-92-0 |
|---|---|
製品名 |
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide |
分子式 |
C6H13O3P |
分子量 |
164.14 g/mol |
IUPAC名 |
2-propan-2-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-6(2)10(7)8-4-3-5-9-10/h6H,3-5H2,1-2H3 |
InChIキー |
NQXBDGRDRMYYLA-UHFFFAOYSA-N |
SMILES |
CC(C)P1(=O)OCCCO1 |
正規SMILES |
CC(C)P1(=O)OCCCO1 |
同義語 |
1,3,2-Dioxaphosphorinane,2-(1-methylethyl)-,2-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



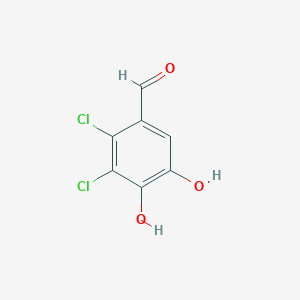
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
